molecular formula C12H8N6O4 B4361620 N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B4361620
M. Wt: 300.23 g/mol
InChI Key: BJBWZSPGGDBMHS-UHFFFAOYSA-N
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Description

N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a unique combination of furan, pyrimidine, pyrazole, and nitro functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of a furan derivative with a suitable amine and aldehyde under reflux conditions.

    Formation of the pyrazole ring: This step involves the reaction of the pyrimidine-furan intermediate with hydrazine or its derivatives.

    Nitration and carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide shares structural similarities with other heterocyclic compounds such as:

      Furan derivatives: Known for their antimicrobial and anti-inflammatory properties.

      Pyrimidine derivatives: Widely used in antiviral and anticancer therapies.

      Pyrazole derivatives: Commonly used as anti-inflammatory and analgesic agents.

Uniqueness

  • The unique combination of furan, pyrimidine, pyrazole, and nitro groups in this compound imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O4/c19-11(10-8(18(20)21)6-14-17-10)16-12-13-4-3-7(15-12)9-2-1-5-22-9/h1-6H,(H,14,17)(H,13,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBWZSPGGDBMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide
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N-[4-(2-furyl)-2-pyrimidinyl]-4-nitro-1H-pyrazole-3-carboxamide

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